4-Chloro-2-phenyl-6-propylpyrimidine
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Overview
Description
4-Chloro-2-phenyl-6-propylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-phenyl-6-propylpyrimidine typically involves the nucleophilic aromatic substitution (SNAr) reaction. One common method starts with 2,4-dichloro-6-phenylpyrimidine, which undergoes nucleophilic substitution with propylamine to introduce the propyl group at the 6-position . The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure regioselectivity.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available halopyrimidines. The process includes nucleophilic substitution reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-phenyl-6-propylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl and propyl groups can be subjected to oxidation or reduction under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Products: Depending on the nucleophile used, products like 4-amino-2-phenyl-6-propylpyrimidine or 4-thio-2-phenyl-6-propylpyrimidine.
Coupling Products: Biaryl derivatives when coupled with aryl boronic acids.
Scientific Research Applications
4-Chloro-2-phenyl-6-propylpyrimidine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents.
Agriculture: It is used in the development of fungicides and herbicide safeners.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenyl-6-propylpyrimidine depends on its application. In pharmaceuticals, it may act by inhibiting specific enzymes or receptors. For instance, pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and exerting anti-inflammatory effects . The compound may also interact with DNA or RNA, affecting cellular processes .
Comparison with Similar Compounds
- 4-Chloro-6-phenyl-2-propylpyrimidine
- 4-Chloro-2-phenyl-6-methylpyrimidine
- 4-Chloro-2-phenyl-6-ethylpyrimidine
Comparison: 4-Chloro-2-phenyl-6-propylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications. For example, the propyl group at the 6-position may enhance its lipophilicity and membrane permeability, making it more effective in certain biological contexts .
Properties
CAS No. |
89967-22-6 |
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Molecular Formula |
C13H13ClN2 |
Molecular Weight |
232.71 g/mol |
IUPAC Name |
4-chloro-2-phenyl-6-propylpyrimidine |
InChI |
InChI=1S/C13H13ClN2/c1-2-6-11-9-12(14)16-13(15-11)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 |
InChI Key |
SCLXWQKFGAWLRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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